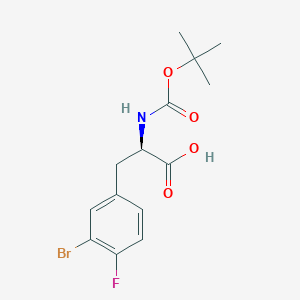
N-Boc-3-bromo-4-fluoro-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 4-position of the phenylalanine moiety. This compound is of significant interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is reacted with N-acetylglycine to form an intermediate compound.
Cyclization and Protection:
Industrial Production Methods
Industrial production methods for this compound are typically based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-bromo-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt) are used under mild conditions to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include dipeptides or longer peptides containing the this compound residue.
Applications De Recherche Scientifique
N-Boc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Peptide Synthesis: The compound is incorporated into synthetic peptides to study protein structure and function.
Biological Studies: It is used in the development of enzyme inhibitors and as a probe to study enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Boc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the bromine and fluorine atoms can modulate the compound’s reactivity, hydrophobicity, and interaction with biological targets. These modifications can enhance the stability and activity of the resulting peptides, making them useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4-bromo-3-fluoro-D-phenylalanine: Similar structure but with the positions of the bromine and fluorine atoms reversed.
N-Boc-3-chloro-4-fluoro-D-phenylalanine: Contains a chlorine atom instead of a bromine atom at the 3-position.
N-Boc-3-bromo-4-methyl-D-phenylalanine: Contains a methyl group instead of a fluorine atom at the 4-position.
Uniqueness
N-Boc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable tool in the synthesis of peptides and the development of novel pharmaceuticals .
Propriétés
Formule moléculaire |
C14H17BrFNO4 |
|---|---|
Poids moléculaire |
362.19 g/mol |
Nom IUPAC |
(2R)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clé InChI |
BUIFPTNFGDSVNX-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
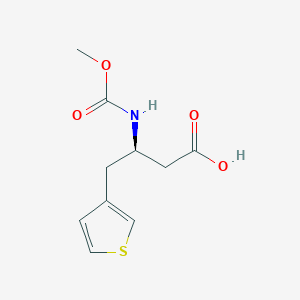
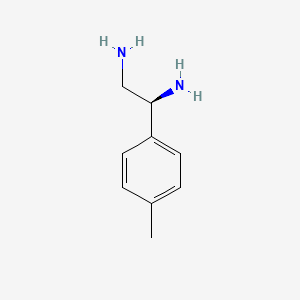
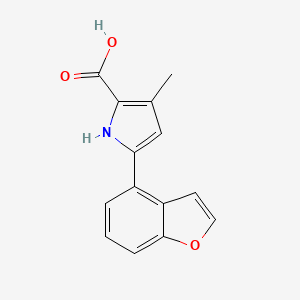
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13033365.png)
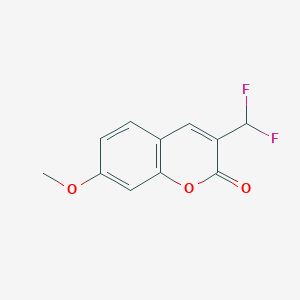
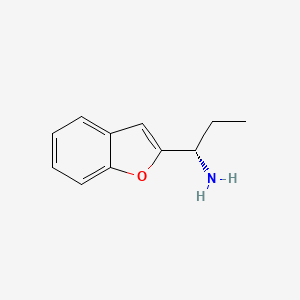
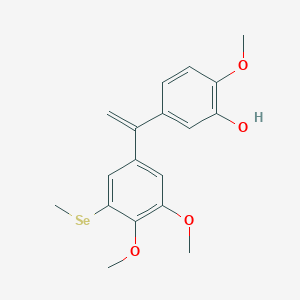
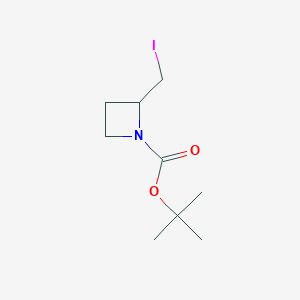
![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
